

Independent Laboratory Verification of DL-Adrenaline Supplier Purity: A Comparative Guide

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Compound of Interest		
Compound Name:	DL-Adrenaline	
Cat. No.:	B7769847	Get Quote

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative overview of **DL-Adrenaline** from various suppliers, based on their publicly available data. While independent, third-party laboratory verification for all suppliers was not uniformly available in the public domain, this document summarizes the purity specifications as stated by the suppliers and outlines the standard analytical methodologies for verification.

Data Presentation: Supplier Purity Comparison

The following table summarizes the purity of **DL-Adrenaline** as specified by different chemical suppliers in their Certificates of Analysis (CoA) or product descriptions. It is important to note that these values are reported by the suppliers themselves and do not constitute an independent, third-party verification.



Supplier	Product Number	Purity Specification	Analysis Method
Tokyo Chemical Industry	A0909 (Hydrochloride)	>98.0% (T)(HPLC)	HPLC
Tokyo Chemical Industry	A0172	>98.0% (T)	Not Specified
Selleck Chemicals	S2523	>97%	NMR[1]
AbMole BioScience	M5586	>98%	H-NMR[2]
A high-purity supplier	Not Specified	>99%	Not Specified[3]
Cambridge Isotope Labs	CNLM-7889-0.01	98% (Chemical Purity)	Not Specified[4]
MOLNOVA	M19517 (L- Adrenaline)	98%	HPLC[5]

Note: (T) in the TCI specification refers to Titration. Selleck Chemicals explicitly notes that the chemical structure of their **DL-Adrenaline** is not suitable for HPLC detection, hence purity is estimated by NMR.[1] This highlights the importance of understanding the analytical method used for purity assessment.

Experimental Protocols

Accurate determination of **DL-Adrenaline** purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique. The following is a generalized protocol for the purity determination of adrenaline, including the crucial aspect of chiral purity.

Protocol 1: Purity and Impurity Analysis using HPLC

This method is adapted from established procedures for the analysis of epinephrine injections. [6]

Objective: To quantify the purity of **DL-Adrenaline** and identify the presence of related impurities.



Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector
- Electrochemical Detector (optional, for enhanced sensitivity to impurities)
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μm particle size)

Reagents:

- · Acetonitrile, HPLC grade
- · Methanol, HPLC grade
- · Monobasic potassium phosphate
- · Orthophosphoric acid
- DL-Adrenaline reference standard
- · Water, HPLC grade

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best peak separation.
- Standard Solution Preparation: Accurately weigh and dissolve the **DL-Adrenaline** reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the **DL-Adrenaline** sample from the supplier in the mobile phase to a concentration within the range of the calibration curve.
- Chromatographic Conditions:



Flow Rate: 1.0 mL/min

Injection Volume: 20 μL

Column Temperature: 25 °C

UV Detection Wavelength: 280 nm

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

Data Analysis:

- Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
- Determine the concentration of **DL-Adrenaline** in the sample by comparing its peak area to the calibration curve.
- Calculate the purity of the sample.
- Identify and quantify any impurity peaks by comparing their retention times with those of known impurity standards. Common impurities can include adrenalone, epinephrine sulfonic acid, and norepinephrine.

Protocol 2: Enantiomeric Purity Analysis using Chiral HPLC

The biological activity of adrenaline resides primarily in the L-(-)-enantiomer. Therefore, determining the enantiomeric purity is critical.

Objective: To separate and quantify the D-(+) and L-(-) enantiomers of adrenaline.

Method 1: Chiral Stationary Phase

- Instrumentation: Use an HPLC system with a chiral column.
- Mobile Phase: A suitable mobile phase for chiral separation, the composition of which will depend on the specific chiral column used.



- Procedure: The procedure is similar to the achiral HPLC method, but the chiral column will
 resolve the D- and L-enantiomers into two separate peaks.
- Data Analysis: The percentage of each enantiomer is calculated from the respective peak areas. For L-Adrenaline, the presence of the D-isomer is an impurity.[7]

Method 2: Chiral Mobile Phase Additive

- Instrumentation: A standard HPLC system with a C18 column can be used.
- Mobile Phase: The mobile phase contains a chiral additive, such as heptakis(2,6-di-O-methyl-β-cyclodextrin), which facilitates the separation of the enantiomers.
- Procedure and Data Analysis: As described above, the enantiomers will be resolved into two
 peaks, allowing for their quantification.

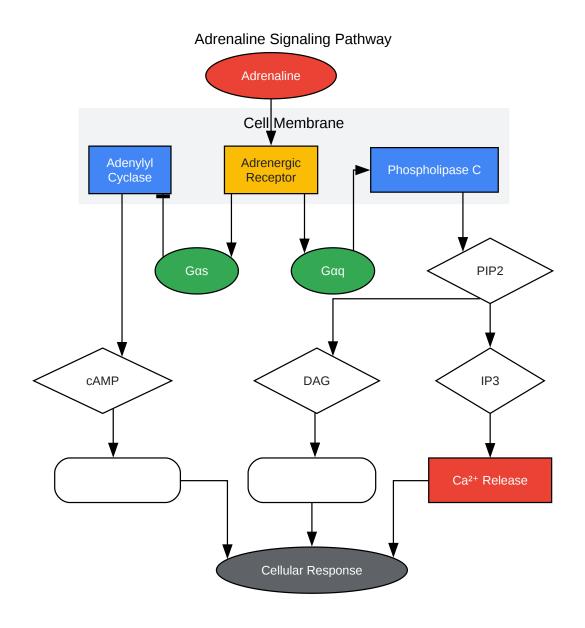
Method 3: HPLC with Circular Dichroism (CD) Detection

- Instrumentation: An HPLC system equipped with a CD detector in series with a UV detector.
- Procedure: An achiral HPLC method can be used. The CD detector is specifically sensitive to chiral molecules and can distinguish between enantiomers.[8]
- Data Analysis: This method allows for the simultaneous determination of purity, concentration, and enantiomeric composition.[8]

Mandatory Visualizations Adrenaline Signaling Pathway

Adrenaline exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades.





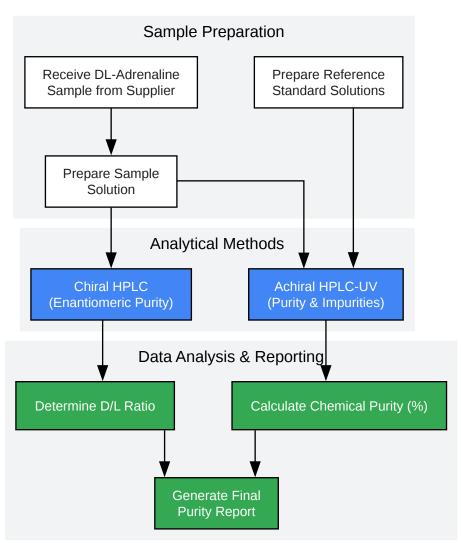
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Caption: Adrenaline signaling through Gs and Gq coupled receptors.

Experimental Workflow for DL-Adrenaline Purity Verification



The logical flow from receiving a sample to its final purity assessment is critical for a systematic and reproducible analysis.



DL-Adrenaline Purity Verification Workflow

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Caption: Workflow for **DL-Adrenaline** purity verification.



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